3-Amino-3-(3,4-difluorophenyl)propanoic acid
Overview
Description
3-Amino-3-(3,4-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . It is a derivative of propanoic acid, featuring an amino group and two fluorine atoms attached to a phenyl ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
The primary targets of 3-Amino-3-(3,4-difluorophenyl)propanoic acid are currently unknown
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Specific information on how these factors influence the action of this compound is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,4-difluorophenyl)propanoic acid typically involves the reaction of 3,4-difluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the hydrolysis of the amine to yield the desired propanoic acid derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3,4-difluorophenyl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, reduction can produce various amines, and substitution can result in a wide range of functionalized phenylpropanoic acids .
Scientific Research Applications
3-Amino-3-(3,4-difluorophenyl)propanoic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3,5-difluorophenyl)propanoic acid: Similar in structure but with fluorine atoms at different positions on the phenyl ring.
3-Amino-3-(4-fluorophenyl)propanoic acid: Contains only one fluorine atom on the phenyl ring.
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Features methoxy groups instead of fluorine atoms.
Uniqueness
3-Amino-3-(3,4-difluorophenyl)propanoic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these fluorine atoms can affect the compound’s interactions with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-amino-3-(3,4-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQXXTOCYJPXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592979 | |
Record name | 3-Amino-3-(3,4-difluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682804-05-3 | |
Record name | 3-Amino-3-(3,4-difluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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